molecular formula C9H12FNO4S B1443457 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide CAS No. 1249259-62-8

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide

Cat. No. B1443457
M. Wt: 249.26 g/mol
InChI Key: SFVKXDLOGNZPIM-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide is a compound that can be used for pharmaceutical testing . It is also known as Fimasartan, an angiotensin II receptor antagonist that has been developed for the treatment of hypertension.


Molecular Structure Analysis

The molecular weight of 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide is 249.26 . Its IUPAC name is 5-fluoro-2-(2-methoxyethoxy)benzenesulfonamide and its InChI code is 1S/C9H12FNO4S/c1-14-4-5-15-8-3-2-7 (10)6-9 (8)16 (11,12)13/h2-3,6H,4-5H2,1H3, (H2,11,12,13) .


Physical And Chemical Properties Analysis

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide is a powder at room temperature .

Scientific Research Applications

  • Scientific Field: Chemical Synthesis

    • Application : This compound is used in the synthesis of various chemical products .
    • Method of Application : The specific methods of application can vary depending on the target product. Typically, it would be used as a reagent in a chemical reaction .
    • Results : The outcomes can vary widely depending on the specific synthesis process and target product .
  • Scientific Field: Fluorescent Chemosensors

    • Application : Compounds similar to “5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide” have been used in the development of fluorescent chemosensors .
    • Method of Application : These compounds can be incorporated into chemosensors to detect specific analytes. The exact method of application would depend on the specific design of the chemosensor .
    • Results : The use of these compounds in chemosensors can lead to the detection of specific analytes with high sensitivity and selectivity .
  • Scientific Field: Pharmacology

    • Application : Similar compounds have been synthesized and investigated for their α-glucosidase inhibitory activities .
    • Method of Application : These compounds are synthesized and then tested for their ability to inhibit α-glucosidase, an enzyme that plays a key role in carbohydrate digestion .
    • Results : The synthesized compounds showed potential as α-glucosidase inhibitors, which could have implications for the treatment of conditions like diabetes .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

IUPAC Name

5-fluoro-2-(2-methoxyethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVKXDLOGNZPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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